molecular formula C21H28N4O B015559 N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine CAS No. 109912-34-7

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

Cat. No. B015559
M. Wt: 352.5 g/mol
InChI Key: SZXAMPXPWBJHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted applications in various scientific fields, including medicinal chemistry and material science. Its structure suggests potential activity in biological systems and versatility in chemical reactions.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the desired complex structure. For instance, Amr et al. (2016) detailed the synthesis of a compound involving methoxybenzyl and cyanobutyl groups, highlighting the intricate steps needed to construct such molecules, which could provide insights into the synthesis strategy for the compound of interest (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Molecular Structure Analysis

The structural analysis of similar compounds often involves X-ray crystallography, offering detailed insights into the arrangement of atoms and the overall geometry. For example, the crystal structure of related compounds has been determined, providing information on the spatial arrangement and confirming the presence of specific functional groups (Unaleroglu, Temelli, & Hökelek, 2001).

Chemical Reactions and Properties

Compounds with methoxybenzyl and cyanobutyl components are reactive towards various chemical agents, undergoing reactions that can lead to the formation of new bonds or the rearrangement of existing ones. The work by Johnston et al. (1987) on similar compounds could shed light on the types of chemical transformations that the compound might undergo, including cyclization and condensation reactions (Johnston, Smith, Shepherd, & Thompson, 1987).

Scientific Research Applications

Transition Properties of Liquid Crystal Dimers

Subheading: Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds with functionalities similar to the target compound, has revealed insights into their transitional properties. These dimers exhibit unique nematic phases, including a twist-bend nematic phase attributed to their bent geometrical structures. Such research provides foundational knowledge for understanding the liquid crystalline behavior of structurally complex compounds, potentially including "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Henderson & Imrie, 2011).

Environmental Impact of Chemical Compounds

Subheading: Environmental Fate of Brominated Compounds

Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the environmental persistence and potential risks of synthetic chemicals. This review underscores the importance of understanding the environmental fate of compounds with similar brominated structures or applications, which could extend to the environmental monitoring of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Oxidation Processes for Compound Degradation

Subheading: Degradation and Biotoxicity Studies

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides a model for how complex organic compounds break down in the environment. This includes insights into the biotoxicity of degradation by-products. Such methodologies might be applicable to assessing the environmental and health impacts of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" and its breakdown products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Impurities of Pharmaceutical Compounds

Subheading: Novel Synthesis Methods

The novel synthesis of omeprazole and examination of pharmaceutical impurities offer insight into the challenges and methodologies involved in creating and purifying complex organic molecules. This research could inform the synthesis and purity assessment of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXAMPXPWBJHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC#N)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391107
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

CAS RN

109912-34-7
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Reactant of Route 5
Reactant of Route 5
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.